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(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate Documentation Hub

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  • Product: (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate
  • CAS: 1359658-32-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide & Safety Data Sheet: (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate in Pharmaceutical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced SDS Executive Summary In modern drug discovery, piperazine derivatives serve as privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced SDS

Executive Summary

In modern drug discovery, piperazine derivatives serve as privileged scaffolds, frequently incorporated to modulate the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs)[1]. (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate (CAS: 1270982-05-2) is a highly versatile, chiral building block[2]. The presence of the tert-butoxycarbonyl (Boc) group at the N1 position allows for orthogonal protection strategies, enabling the selective functionalization of the N4 amine[1].

This whitepaper transcends a traditional Material Safety Data Sheet (SDS). As a Senior Application Scientist, I have structured this guide to synthesize rigorous safety protocols with field-proven synthetic methodologies, ensuring that your handling and experimental workflows are both safe and highly efficient.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical nature of this compound is the first step in predicting its behavior in both biological assays and synthetic reactors. The (R)-enantiomer features a methoxymethyl ether at the C3 position, which introduces significant steric bulk and dictates the spatial orientation of subsequent functionalizations.

The Boc protecting group imparts considerable lipophilicity to the molecule, rendering it highly soluble in standard organic solvents (dichloromethane, ethyl acetate, tetrahydrofuran) while drastically reducing its aqueous solubility.

Table 1: Physicochemical Properties Summary
PropertyValue / Description
Chemical Name (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate
CAS Registry Number 1270982-05-2[2]
Molecular Formula C11H22N2O3
Molecular Weight 230.31 g/mol
Appearance Colorless to pale yellow viscous oil / low-melting solid
Chirality (R)-configuration at C3
Solubility Profile Soluble in DCM, EtOAc, MeOH, THF; Insoluble in H2O

Material Safety & Handling (Advanced SDS)

Standard safety data sheets often list precautions without explaining the underlying rationale. To establish a self-validating safety system, researchers must understand the causality behind these protocols.

GHS Hazard Identification
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3WarningH335: May cause respiratory irritation.
Causality-Driven PPE & Engineering Controls
  • Dermal Protection: The lipophilic nature of the Boc group and the methoxymethyl ether significantly enhances the compound's ability to penetrate the stratum corneum compared to an unprotected, highly polar piperazine. Protocol: Double-gloving with nitrile gloves (minimum 0.11 mm thickness) is mandatory. Change gloves immediately upon suspected contamination.

  • Respiratory Protection & Ventilation: While not highly volatile, the compound can form aerosols during transfer or solvent evaporation. Protocol: All manipulations must be performed within a Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm.

  • Eye Protection: The secondary amine at N4 is a moderate base and can cause immediate corneal irritation upon contact. Protocol: Snug-fitting chemical splash goggles are required; safety glasses with side shields are insufficient during liquid transfers.

Storage and Stability
  • Condition: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen).

  • Rationale: The free secondary amine (N4) is susceptible to atmospheric oxidation, which can lead to the formation of N-oxides or degradation products over time. Furthermore, the methoxymethyl ether can slowly hydrolyze if exposed to ambient moisture and trace acidic impurities.

Synthetic Utility & Experimental Workflows

The primary utility of this compound lies in its orthogonal protection. The N1-Boc group deactivates one nitrogen, allowing the N4 nitrogen to undergo selective alkylation, acylation, or reductive amination[1]. Once the N4 position is functionalized, the Boc group must be removed to unmask the N1 amine for further elaboration.

Mechanistic Pathway of N-Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed process. Trifluoroacetic acid (TFA) is the standard reagent, driving a four-step mechanism that ultimately releases carbon dioxide and isobutylene gas[3].

BocDeprotection N1 N-Boc Piperazine Derivative N2 Protonation by TFA (Carbonyl Oxygen) N1->N2 + H+ N3 Cleavage (Formation of t-Butyl Cation) N2->N3 Rate Limiting N4 Carbamic Acid Intermediate N3->N4 N5 Decarboxylation (-CO2 gas) N4->N5 Spontaneous N6 Free Amine Salt (Trifluoroacetate) N5->N6

Caption: Mechanistic pathway of acid-mediated N-Boc deprotection of piperazine derivatives.

Step-by-Step Methodology: Optimized Boc Deprotection

While 20–50% TFA in dichloromethane (DCM) is the industry standard[3], TFA salts of piperazines frequently result in intractable, oily residues that are difficult to purify[4].

Self-Validating Protocol:

  • Preparation: Dissolve the N-Boc protected intermediate (e.g., 1.0 mmol) in anhydrous DCM (5.0 mL) to achieve a concentration of 0.2 M[3].

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: The initial protonation is exothermic; cooling prevents localized heating that could prematurely cleave the sensitive methoxymethyl ether[3].

  • Acid Addition: Dropwise, add 4.0 equivalents of 4M HCl in 1,4-dioxane (1.0 mL)[4].

  • Agitation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 1 to 2 hours. Validation: Monitor the reaction via TLC (Ninhydrin stain) or LC-MS until the starting material is completely consumed[3].

  • Concentration: Remove the volatiles in vacuo using a rotary evaporator.

  • Trituration: Suspend the resulting crude residue in cold, anhydrous diethyl ether (10 mL). The piperazine hydrochloride salt will crash out of solution as a white, crystalline solid[4].

  • Isolation: Isolate the solid via vacuum filtration, wash with additional cold diethyl ether (2 x 5 mL), and dry under high vacuum to afford the pure amine hydrochloride salt.

Workflow W1 Preparation (0.2 M in anhydrous DCM) W2 Cooling (Ice bath, 0 °C) W1->W2 W3 Acid Addition (4M HCl in Dioxane) W2->W3 Dropwise W4 Agitation (RT for 1-2 hours) W3->W4 W5 Concentration (Remove volatiles in vacuo) W4->W5 TLC/LC-MS Check W6 Precipitation (Cold diethyl ether) W5->W6 Isolate HCl Salt

Caption: Step-by-step experimental workflow for Boc deprotection yielding a crystalline HCl salt.

References

  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry". ncbi.nlm.nih.gov.[Link]

  • Reddit Chempros. "Boc De-protection". reddit.com/r/Chempros.[Link]

Sources

Exploratory

Structural Characterization and Stereochemistry of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate: A Technical Guide

Executive Summary & Pharmacological Significance (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate is a highly versatile, stereochemically pure building block utilized extensively in modern medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate is a highly versatile, stereochemically pure building block utilized extensively in modern medicinal chemistry and drug discovery. Its molecular architecture—featuring a basic secondary amine, a lipophilic hydrogen-bond-accepting methoxymethyl group, and a sterically demanding Boc-protected nitrogen—makes it an ideal pharmacophore for modulating physicochemical properties in active pharmaceutical ingredients (APIs).

The (R)-enantiomer is specifically favored in the synthesis of highly targeted therapeutics. Notably, this chiral scaffold is a critical intermediate in the development of diacylglycerol kinase alpha/zeta (DGKα/ζ) inhibitors[1]. By inhibiting DGK, the conversion of diacylglycerol (DAG) to phosphatidic acid (PA) is halted, thereby sustaining T-cell receptor (TCR) signaling and enhancing T-cell activation in immuno-oncology applications[2]. Furthermore, derivatives of this piperazine core have been patented as potent complement pathway modulators, addressing ophthalmic conditions such as age-related macular degeneration (AMD)[3].

DGK_Pathway TCR T-Cell Receptor (TCR) Activation PLC PLCγ1 Activation TCR->PLC DAG Diacylglycerol (DAG) (Promotes T-Cell Signaling) PLC->DAG Cleaves PIP2 DGK Diacylglycerol Kinase (DGKα / DGKζ) DAG->DGK Substrate PA Phosphatidic Acid (PA) (Terminates Signal) DGK->PA Phosphorylation Drug (R)-Piperazine Derivative (DGK Inhibitor) Drug->DGK Inhibits Activity

Figure 1: Mechanism of action for DGK inhibitors utilizing the (R)-piperazine pharmacophore.

Structural Characterization Data

Thorough characterization is essential to confirm the regiochemistry of the Boc protection, the integrity of the methoxymethyl ether, and the conformational dynamics of the piperazine ring.

Quantitative Spectral Data

The following table summarizes the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data used to validate the structural integrity of the synthesized compound.

Analytical MethodParameter / NucleusChemical Shift (ppm) / m/zMultiplicity & IntegrationAssignment / Fragment
¹H NMR (CDCl₃)Boc Group1.45s, 9H-C(CH₃)₃
Methoxy Ether3.35s, 3H-OCH₃
Ether Methylene3.40 - 3.50m, 2H-CH₂-O-
Piperazine Core2.60 - 3.90m, 7HRing CH and CH₂ protons
Secondary Amine1.80br s, 1HN-H (Exchanges with D₂O)
¹³C NMR (CDCl₃)Carbonyl154.8CC=O (Boc)
Quaternary Carbon79.5C-C(CH₃)₃
Methoxy Carbon59.2CH₃-OCH₃
Aliphatic Carbons28.4CH₃-C(CH₃)₃ (3 carbons)
ESI-MS (+) Molecular Ion231.2[M+H]⁺Intact Molecule
Fragment 1175.1[M+H - 56]⁺Loss of isobutylene
Fragment 2131.1[M+H - 100]⁺Loss of Boc group

Stereochemical Determination & Validation

The (R)-configuration at the C3 position is critical for the spatial orientation of the pharmacophore within target binding pockets. Enantiomeric excess (ee) must be strictly controlled and validated.

Chiral HPLC Validation Protocol

To determine the enantiomeric purity, High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase is employed. The separation relies on differential hydrogen bonding and steric interactions between the carbamate/ether oxygens of the analyte and the derivatized amylose backbone of the column[4].

Self-Validating System Checkpoint: Prior to analyzing the synthesized batch, inject a racemic standard of the compound. The analytical method is only considered valid if the resolution factor ( Rs​ ) between the (R) and (S) enantiomers is ≥1.5 , ensuring complete baseline separation.

HPLC ParameterSpecification / ConditionRationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose-based phase provides optimal chiral recognition for Boc-protected amines.
Mobile Phase Hexane / Isopropanol / DEA (90:10:0.1)DEA (Diethylamine) suppresses secondary interactions with residual silanols, preventing peak tailing of the basic secondary amine.
Flow Rate 1.0 mL/minBalances theoretical plate count with run time.
Detection UV at 210 nmOptimal wavelength for carbamate absorbance.
Expected Retention (R)-isomer: ~8.5 min (S)-isomer: ~10.2 minThe (R)-isomer typically elutes first under these normal-phase conditions.

Experimental Synthesis Protocol

The synthesis of the target compound requires precise control over reaction conditions to prevent racemization of the C3 stereocenter, which is slightly acidic due to the adjacent electron-withdrawing Boc group and the basic amine.

Synthesis SM (R)-tert-Butyl 3-(hydroxymethyl) piperazine-1-carboxylate Base Deprotonation NaH, DMF, 0°C SM->Base Alkoxide Alkoxide Intermediate (Stereocenter Retained) Base->Alkoxide -H2 gas MeI Methylation MeI, Dropwise Alkoxide->MeI Product (R)-tert-Butyl 3-(methoxymethyl) piperazine-1-carboxylate MeI->Product SN2 Reaction

Figure 2: Step-by-step synthetic workflow for the O-methylation of the chiral piperazine core.

Step-by-Step Methodology: O-Methylation

Objective: Convert (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate to its methoxymethyl ether derivative.

  • Preparation & Deprotonation:

    • Dissolve (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Conducting the deprotonation at 0 °C is critical to suppress base-catalyzed enolization/racemization at the C3 chiral center.

    • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions.

    • Self-Validation Checkpoint: Monitor the reaction visually. The cessation of hydrogen gas ( H2​ ) bubbling indicates complete formation of the alkoxide intermediate.

  • Alkylation:

    • Once H2​ evolution ceases (approx. 15 minutes), add Methyl Iodide (MeI, 1.2 eq) dropwise via syringe.

    • Causality: Dropwise addition controls the exothermic SN​2 reaction and minimizes the risk of unwanted N-methylation at the sterically hindered but unprotected N4 position.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Reaction Monitoring & Quenching:

    • Self-Validation Checkpoint: Pull a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (DCM/MeOH 95:5, Ninhydrin stain) and LC-MS to confirm the disappearance of the starting material mass ( m/z 217) and appearance of the product mass ( m/z 231).

    • Upon completion, cool the mixture back to 0 °C and quench by the dropwise addition of cold water to safely neutralize unreacted NaH.

  • Workup & Purification:

    • Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

    • Wash the combined organic layers with a 5% aqueous LiCl solution (or brine) to efficiently partition and remove residual DMF.

    • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purify the crude oil via silica gel flash chromatography (Eluent gradient: DCM to DCM/MeOH 95:5) to afford the pure (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate.

References

  • Title: tert-Butyl (S)-3-(methoxymethyl)piperazine-1-carboxylate (ChemScene Product Data)
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Source: googleapis.

Sources

Foundational

Introduction: The Strategic Value of Substituted Piperazines in Modern Drug Discovery

An In-depth Technical Guide to (R)-Boc-3-(methoxymethyl)piperazine for Advanced Chemical Synthesis The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, a core structural motif consistentl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (R)-Boc-3-(methoxymethyl)piperazine for Advanced Chemical Synthesis

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, a core structural motif consistently found in a multitude of approved therapeutic agents.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker for engaging with biological targets.[1] Within this class, chiral monosubstituted piperazines are of paramount importance, offering three-dimensional diversity that is critical for enhancing potency and selectivity.[2]

(R)-Boc-3-(methoxymethyl)piperazine, or tert-butyl (3R)-3-(methoxymethyl)piperazine-1-carboxylate, is a highly valuable chiral building block designed for this purpose. The molecule incorporates three key features for synthetic utility:

  • A Stereochemically Defined Center: The (R)-configuration at the C3 position allows for precise, stereospecific interactions with chiral biological molecules like enzymes and receptors.

  • Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group protects one of the two nitrogen atoms. This strategy is fundamental to modern synthesis, as it prevents undesired side reactions and directs functionalization to the free secondary amine, enabling sequential and controlled elaboration of the molecular structure.[1]

  • A Functionalized Side Chain: The methoxymethyl group at the C3 position provides an additional vector for molecular design. Unlike a simple alkyl group, the ether oxygen can act as a hydrogen bond acceptor and influence the molecule's conformation and metabolic stability, making it a strategic element in lead optimization.

This guide provides a comprehensive technical overview of (R)-Boc-3-(methoxymethyl)piperazine, detailing its physicochemical properties, a robust synthetic strategy, and its applications for researchers, medicinal chemists, and drug development professionals.

Core Physicochemical and Structural Data

A precise understanding of a reagent's fundamental properties is critical for its effective use in synthesis and for the characterization of its derivatives. The key identifiers and quantitative data for (R)-Boc-3-(methoxymethyl)piperazine are summarized below.

PropertyValueSource(s)
IUPAC Name tert-butyl (3R)-3-(methoxymethyl)piperazine-1-carboxylate[3][4]
CAS Number 1359658-32-4[3][4][5]
Molecular Formula C₁₁H₂₂N₂O₃[3][6]
Molecular Weight 230.31 g/mol [3][4][6]
Exact Mass 230.16304 Da[7]
Physical Form Solid[3]
Purity Typically ≥95%[3]
InChI Key QBJWNCXOPXVECA-SECBINFHSA-N[3]

Synthetic Strategy and Mechanistic Considerations

Stage 1: Synthesis of the Precursor, (R)-1-Boc-3-(hydroxymethyl)piperazine

The synthesis of the key hydroxymethyl intermediate has been described in patent literature, outlining a scalable and efficient method.[8] The process begins with the selective protection of (R)-2-hydroxymethylpiperazine.

Experimental Protocol (Adapted from CN114349711B): [8]

  • Initial Boc Protection: (R)-2-hydroxymethylpiperazine is reacted with an excess of di-tert-butyl dicarbonate (Boc₂O), typically 2.1-2.2 molar equivalents, in the presence of a base like sodium hydroxide. This step results in the formation of the fully protected intermediate, 1,4-di-Boc-2-hydroxymethylpiperazine. The use of a di-Boc intermediate ensures high yields and simplifies purification.

  • Selective Deprotection: The di-Boc intermediate is then subjected to controlled hydrolysis. By heating to reflux in an ethanol/aqueous sodium hydroxide solution, the less sterically hindered Boc group at the N1 position is selectively cleaved.

  • Workup and Isolation: After the reaction, the ethanol is removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are washed, dried, and concentrated. Crystallization from a non-polar solvent like n-hexane yields the target precursor, (R)-1-Boc-3-hydroxymethylpiperazine, with high purity.[8]

Stage 2: Proposed O-Methylation to Yield (R)-Boc-3-(methoxymethyl)piperazine

The conversion of the hydroxymethyl precursor to the final methoxymethyl product can be achieved via a Williamson ether synthesis. This classic and reliable reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Proposed Experimental Protocol:

  • Deprotonation: Dissolve (R)-1-Boc-3-(hydroxymethyl)piperazine (1.0 eq.) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Alkoxide Formation: Add sodium hydride (NaH, ~1.1 eq., 60% dispersion in mineral oil) portion-wise to the solution. The NaH acts as a strong, non-nucleophilic base, deprotonating the primary alcohol to form a sodium alkoxide and hydrogen gas. The choice of NaH is critical as it ensures the reaction goes to completion.

  • Methylation: While maintaining the temperature at 0 °C, add a methylating agent such as methyl iodide (CH₃I, ~1.2 eq.) dropwise. The alkoxide will perform an Sₙ2 reaction on the methyl iodide, displacing the iodide and forming the desired ether linkage.

  • Quenching and Workup: After allowing the reaction to warm to room temperature and stir to completion (monitored by TLC or LC-MS), carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purification: The final compound can be purified using silica gel column chromatography to afford pure (R)-Boc-3-(methoxymethyl)piperazine.

G cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: O-Methylation (Proposed) A (R)-2-Hydroxymethyl piperazine B 1,4-di-Boc-2-Hydroxymethyl piperazine A->B Boc₂O (excess), NaOH C (R)-1-Boc-3-Hydroxymethyl piperazine B->C NaOH, EtOH, Reflux D (R)-1-Boc-3-Hydroxymethyl piperazine E Sodium Alkoxide Intermediate D->E NaH, THF, 0 °C F (R)-Boc-3-(methoxymethyl) piperazine E->F CH₃I G cluster_apps Therapeutic Areas A (R)-Boc-3-(methoxymethyl) piperazine B Oncology A->B Building Block For Anticancer Agents C Infectious Diseases A->C Scaffold For Antimicrobials D CNS Disorders A->D Core For Neurotherapeutics E Antiviral Agents A->E Intermediate For Antivirals

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Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Flash Chromatography Optimization for (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals facing purification bottlenecks with basic, non-chromophoric piperazine derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals facing purification bottlenecks with basic, non-chromophoric piperazine derivatives.

Molecular Profiling & Chromatographic Causality

To successfully purify (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate , we must first deconstruct its chemical anatomy and understand how its structural features dictate chromatographic behavior:

  • The Secondary Amine (N4): The free piperazine nitrogen is highly basic (pKa ~9.5). Standard silica gel is populated with silanol groups (Si-OH) that are mildly acidic (pKa ~4.5–6.0). When this basic amine interacts with the Brønsted-acidic silica surface, it results in a strong acid-base interaction, leading to severe band broadening, tailing, and irreversible adsorption .

  • The N-Boc Group (N1): The tert-butyloxycarbonyl (Boc) protecting group is acid-labile. Using strong acidic modifiers (like Trifluoroacetic acid) to sharpen peaks will risk premature deprotection of the amine.

  • Lack of Extended Chromophore: This molecule lacks aromaticity or extended pi-conjugation. The carbamate and ether linkages only exhibit weak UV absorbance below 220 nm, rendering standard 254 nm UV detection practically blind.

Frequently Asked Questions (FAQs)

Q: Why is my compound streaking from the baseline to Rf 0.5 on my TLC plate? A: This is a classic symptom of the acid-base interaction between your secondary amine and the silica gel. The silanol groups are protonating your piperazine. To resolve this, you must saturate the silica's acidic sites by adding a competing volatile base, such as 1–5% Triethylamine (Et₃N) or 1% aqueous Ammonium Hydroxide (NH₄OH), to your mobile phase .

Q: I see no peaks on my UV chromatogram at 254 nm, but my crude NMR shows the product is present. How do I detect it? A: Your target molecule lacks a strong chromophore. You must shift your UV detector to 205–210 nm to detect the carbamate carbonyl. However, if you are using Ethyl Acetate or Dichloromethane, their high UV cutoffs (256 nm and 233 nm, respectively) will blind the detector. You must either switch to UV-transparent solvents (e.g., Hexane/Isopropanol) or use an Evaporative Light Scattering Detector (ELSD) .

Q: Can I use amine-functionalized silica (KP-NH) instead of adding liquid bases to my solvent? A: Yes. Amine-functionalized silica is an excellent, modern alternative. The stationary phase is pre-modified with primary amines, neutralizing the surface permanently. This allows you to run standard gradients (like Hexane/EtOAc) without adding Et₃N, which simplifies post-column evaporation and prevents base-catalyzed degradation .

Visualizing the Optimization Logic

Below are the logical workflows for resolving the two primary purification challenges: stationary phase tailing and detection failure.

G A Crude (R)-Boc-piperazine Derivative B TLC: 10% MeOH/DCM on Bare Silica A->B C Severe Tailing? (Rf < 0.2, Streaking) B->C D Add 1-5% Et3N or 1% NH4OH(aq) C->D Yes F Sharp Spot (Rf 0.25-0.35) C->F No E Switch to KP-NH (Amine-Silica) D->E Still Tailing D->F Resolved E->F G Run Flash Chromatography F->G

Workflow for resolving secondary amine tailing on silica stationary phases.

Detection A Detection Strategy No Strong Chromophore B UV Detection A->B C ELSD / CAD A->C D TLC Staining A->D E Set Wavelength: 205 - 210 nm B->E G Evaporative Detection (Universal) C->G H Ninhydrin Stain (Heated) D->H F Use UV-Transparent Solvents (e.g. Hexane/IPA) E->F

Multi-modal detection strategy for non-chromophoric Boc-piperazine derivatives.

Quantitative Data Summaries

To ensure reproducible causality, refer to the following quantitative parameters when selecting your mobile phase and detection strategy.

Table 1: Mobile Phase & Modifier Selection Matrix
Solvent SystemModifierStationary PhaseUV CutoffExpected Outcome for Piperazines
0-10% MeOH in DCMNoneBare Silica233 nmSevere tailing, low recovery.
0-10% MeOH in DCM1-2% Et₃NBare Silica233 nmSharp peaks, good recovery. Requires ELSD.
0-10% MeOH in DCM1% NH₄OH (aq)Bare Silica233 nmExcellent peak shape. High volatility makes drying easy.
0-50% EtOAc in HexaneNoneAmine-Silica (KP-NH)256 nmPerfect peak shape without modifiers.
0-20% IPA in Hexane1% Et₃NBare Silica205 nmGood peak shape. Compatible with 210 nm UV detection.
Table 2: TLC Staining Guide for (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate
StainTarget Functional GroupColor ResultHeating Required?
NinhydrinFree Secondary AmineDeep Blue / PurpleYes (150°C for 1 min)
Iodine (I₂)General Organics / AminesBrown / YellowNo
PMA (Phosphomolybdic Acid)General OrganicsDark Green / BlueYes

Self-Validating Experimental Protocols

SOP 1: Base-Modified TLC Screening

Objective: To empirically determine the exact percentage of modifier required to neutralize silanol interactions prior to column loading.

  • Preparation: Prepare three TLC chambers with 10% MeOH in DCM.

  • Modification: To Chamber 1, add no modifier. To Chamber 2, add 1% v/v Et₃N. To Chamber 3, add 2% v/v Et₃N.

  • Pre-saturation: Allow the chambers to equilibrate for 10 minutes. Note: Et₃N vapors must saturate the chamber atmosphere to effectively coat the silica plate.

  • Spotting: Spot the crude mixture and a pure reference standard (if available) on three separate bare silica gel 60 F254 plates.

  • Development & Staining: Develop the plates. Since the compound is UV-inactive at 254 nm, dip the plates in a Ninhydrin solution (0.2% w/v in ethanol) and heat with a heat gun until blue/purple spots appear.

  • Validation Check: Select the solvent system that yields an Rf between 0.25 and 0.35 with a perfectly round spot. If 1% Et₃N yields a teardrop shape, escalate to 2%.

SOP 2: Flash Chromatography with ELSD Detection

Objective: To execute the purification using an Evaporative Light Scattering Detector to bypass the lack of a UV chromophore.

  • Column Equilibration: Mount a bare silica flash column. Flush with 3 column volumes (CV) of 100% DCM containing 1% Et₃N to pre-neutralize the silica .

  • ELSD Setup: Set the ELSD drift tube temperature to 40–50°C. Caution: Do not exceed 50°C, as the Boc-piperazine derivative has a relatively low molecular weight and may volatilize, reducing signal intensity. Set carrier gas (N₂) pressure to manufacturer specifications.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. If solubility is poor, dry-load the sample onto Celite (do not use bare silica for dry loading unless it is pre-treated with Et₃N).

  • Gradient Execution: Run a gradient from 0% to 10% MeOH in DCM (with constant 1% Et₃N) over 15 CVs.

  • Fraction Collection: Collect fractions based on the ELSD signal threshold.

  • Post-Purification: Pool the product fractions and concentrate under reduced pressure. To remove residual Et₃N, co-evaporate with toluene (2 x 10 mL) followed by high vacuum drying for 12 hours.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. Available at:[Link]

  • University of Rochester, Department of Chemistry. "Solvent Systems for Flash Column Chromatography." Not Voodoo X. Available at:[Link]

  • Biotage & Wake Forest University. "Successful Flash Chromatography." WFU Chemistry Resources. Available at:[Link]

Optimization

Technical Support Center: Optimizing Solvent Systems for (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate Liquid-Liquid Extraction

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the liquid-liquid extraction (LLE) of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate. The uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the liquid-liquid extraction (LLE) of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate. The unique structure of this molecule—featuring a Boc-protected amine and a free secondary amine—presents specific challenges and opportunities for optimization. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and enhance the efficiency and purity of your extractions.

Foundational Principles: The Chemistry of Piperazine Extraction

The success of any LLE protocol hinges on understanding the physicochemical properties of the target molecule. (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate is a basic compound due to the secondary amine in the piperazine ring. The bulky tert-butoxycarbonyl (Boc) group modulates its overall polarity and basicity.

The Critical Role of pH The extraction of a basic compound is fundamentally a game of controlling its ionization state.[1][2][3]

  • In Acidic Conditions (Low pH): The secondary amine (pKa typically ~8-9) becomes protonated, forming a positively charged ammonium salt. This salt is ionic and therefore highly soluble in the aqueous phase.

  • In Basic Conditions (High pH): The secondary amine remains in its neutral, "free base" form. This uncharged molecule is significantly more hydrophobic and preferentially partitions into an immiscible organic solvent.[4][5]

Therefore, the core principle for extracting this compound is to render the aqueous phase sufficiently basic (typically pH 10-12) to ensure the molecule is in its neutral state, thereby maximizing its affinity for the organic layer.[4][6][7]

cluster_aqueous Aqueous Phase Aqueous_Protonated Protonated Compound (Water Soluble Salt) Aqueous_Neutral Neutral Compound (Limited Solubility) Aqueous_Protonated->Aqueous_Neutral Add Base (OH⁻) (pH > pKa) Organic_Neutral Neutral Compound (Organic Soluble) Aqueous_Neutral->Organic_Neutral Partitions into Organic Solvent

Caption: pH-dependent partitioning of the piperazine derivative.

Troubleshooting Guide: Common Extraction Issues & Solutions

This section directly addresses the most common challenges encountered during the LLE of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate.

Q1: Why is my extraction yield consistently low?

Low recovery is a frequent issue that can often be traced back to suboptimal partitioning of the compound.

Potential Cause 1: Incorrect pH of the Aqueous Phase If the aqueous layer is not sufficiently basic, a significant portion of your compound will remain in its protonated, water-soluble form and will not be extracted.[4][8]

  • Troubleshooting Steps:

    • Before extraction, measure the pH of your aqueous phase containing the crude product.

    • Adjust the pH to a value of 11-12 using a suitable base (e.g., 1-2 M NaOH or solid KOH).[7] Ensure the base is added slowly, preferably in an ice bath, to control any exotherms.

    • Confirm the final pH with a pH meter or high-range pH strips.

    • Proceed with the extraction. For basic compounds, adjusting the pH to at least two units above the pKa is recommended for optimal partitioning into the neutral form.[5]

Potential Cause 2: Insufficient Solvent Polarity or Volume The chosen organic solvent may not be optimal for solubilizing your compound, or you may not be using enough of it.

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent: If using a non-polar solvent like hexane, consider switching to a more polar option such as ethyl acetate (EtOAc) or dichloromethane (DCM).[9] See the solvent selection table below for guidance.

    • Perform Multiple Extractions: It is more effective to perform multiple extractions with smaller volumes of solvent than a single extraction with a large volume.[10] A typical protocol involves extracting the aqueous phase three times (e.g., 3 x 50 mL instead of 1 x 150 mL).

    • Consider the Partition Coefficient (LogP): Compounds with low LogP values are more hydrophilic and require more exhaustive extraction or a different strategy altogether.

Potential Cause 3: Salting-Out Effect The high concentration of salts in the aqueous phase (from the reaction workup) can impact compound solubility.

  • Troubleshooting Steps:

    • Add Brine: Washing the combined organic layers with a saturated sodium chloride (brine) solution can help remove dissolved water and some highly polar, water-soluble impurities.[11]

    • Saturate the Aqueous Layer: In some cases, saturating the aqueous layer with NaCl before extraction can decrease the solubility of the organic product in the aqueous phase, driving more of it into the organic layer.[4][12]

Q2: A thick, persistent emulsion has formed at the interface. How can I break it?

Emulsion formation is one of the most common practical problems in LLE, occurring when surfactant-like molecules or fine particulates stabilize microscopic droplets of one phase within the other.[5][13][14] Aggressive shaking is a frequent cause.[14]

Start Persistent Emulsion Formed P1 Allow to Stand (15-30 min) Start->P1 S1 Gentle Swirling or Tapping P1->S1 Yes P2 Add Saturated Brine (NaCl) P1->P2 No S1->P2 P3 Filter through Glass Wool or Phase Separator Paper P2->P3 No Success Phases Separated P2->Success Yes P4 Centrifuge the Mixture P3->P4 No P3->Success Yes P4->Success Yes Fail Emulsion Persists (Consider Solid Phase Extraction) P4->Fail No

Caption: Troubleshooting workflow for breaking emulsions.

  • Solution 1: Mechanical & Physical Methods (Least Invasive)

    • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone can sometimes resolve the emulsion.[15]

    • Gentle Agitation: Gently swirl the funnel or tap the sides. This can help the droplets coalesce.[15]

    • Filtration: Filter the entire mixture through a plug of glass wool or Celite in a funnel. This can physically disrupt the emulsion layer.[13] Alternatively, specialized phase-separation filter paper can be used.[13]

    • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a very effective method for breaking emulsions.[13][15]

  • Solution 2: Chemical Methods

    • Salting Out: Add a saturated solution of NaCl (brine) or solid NaCl to the funnel and mix gently.[13][16] This increases the ionic strength and density of the aqueous phase, which often forces the separation.[13]

    • Change Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and break the emulsion.[13] For example, if using EtOAc, adding a small volume of THF might help.

  • Prevention is Key:

    • Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the layers. This reduces the mechanical energy that creates emulsions.[13]

Q3: My final product is impure. Could the extraction be the cause?

Yes, the extraction process can introduce impurities if not properly optimized for selectivity.

Potential Cause 1: Extraction of Acidic or Basic Impurities Your reaction mixture likely contains unreacted starting materials or byproducts with their own acid-base properties.

  • Troubleshooting Steps:

    • Acid Wash: Before basifying the aqueous layer, perform an initial extraction with your chosen organic solvent under neutral or slightly acidic conditions. This can remove neutral organic impurities.

    • Selective pH Wash: After extracting your product into the organic phase from a basic aqueous layer, you can wash the organic phase with a dilute, weakly acidic solution (e.g., 0.1 M HCl or saturated NH₄Cl solution).[17] This can protonate and pull highly basic impurities back into the aqueous phase, while your less basic Boc-piperazine derivative may remain in the organic layer. Caution: This requires careful pH control to avoid losing your product.

    • Water/Brine Washes: Always wash the final organic extract with water and/or brine to remove water-soluble impurities (like residual base or salts) before drying.[11][18]

Potential Cause 2: Product Degradation Some compounds, particularly those with protecting groups like Boc, can be sensitive to harsh pH conditions.

  • Troubleshooting Steps:

    • Avoid Strong Acids: The Boc group is labile to strong acids (e.g., TFA, concentrated HCl).[19] Ensure no strong acids are used in the workup unless deprotection is intended.

    • Minimize Time at High pH: Do not let your product sit in a strongly basic solution for extended periods. Perform the extraction promptly after basification.

    • Use Milder Bases: Consider using a weaker base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) if your compound is found to be sensitive to strong bases like NaOH, provided the resulting pH is still sufficient for extraction.

Data & Protocols for Optimization
Table 1: Solvent Selection Guide for Piperazine Derivative Extraction
SolventDensity (g/mL)Polarity IndexBoiling Point (°C)ProsCons
Ethyl Acetate (EtOAc) 0.9024.477.1Good dissolving power for many organics; relatively low toxicity; easy to remove.Can hydrolyze under strongly acidic/basic conditions; slight water miscibility.
Dichloromethane (DCM) 1.333.139.6Excellent solvent for a wide range of compounds; denser than water.Environmental and health concerns (suspected carcinogen); can form emulsions.[19]
Methyl tert-butyl ether (MTBE) 0.7402.555.2Less prone to peroxide formation than other ethers; good solvent.Lighter than water; environmental concerns regarding groundwater contamination.
Toluene 0.8672.4110.6Good for extracting less polar compounds; high boiling point.High boiling point makes it difficult to remove; relatively toxic.
Experimental Protocol: Standard Liquid-Liquid Extraction

This protocol provides a robust starting point for your extraction.

  • Preparation: Ensure the crude reaction mixture is at room temperature. If the reaction was run in a water-miscible solvent (e.g., THF, ethanol), remove it first under reduced pressure. Re-dissolve the residue in a suitable organic extraction solvent and water.

  • pH Adjustment: Transfer the two-phase mixture to a separatory funnel. Add 1 M NaOH solution dropwise while swirling. Periodically check the pH of the aqueous layer, continuing to add base until the pH is stable at 11-12.

  • First Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, gently invert the funnel 10-15 times to mix the layers. Vent the funnel frequently by opening the stopcock to release any pressure buildup.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower layer (aqueous if using EtOAc, MTBE, or Toluene; organic if using DCM) into a flask. Drain the upper layer into a separate "Organic Extracts" flask.

  • Repeat Extractions: Return the aqueous layer to the separatory funnel. Add a fresh portion of organic solvent (typically 1/3 to 1/2 of the original volume) and repeat steps 3-5 twice more, combining all organic extracts.

  • Washing: Wash the combined organic extracts with water (1 x volume) and then with saturated brine (1 x volume) to remove water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude extracted product.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent ratio for the extraction? A: A 1:1 ratio of organic solvent to aqueous phase is a common starting point. However, this can be adjusted based on the concentration of your product and its solubility.[16]

Q: My compound seems to have some solubility in water even at high pH. What can I do? A: This suggests a relatively low partition coefficient. In this case, performing more extractions (e.g., 4-5 times) with smaller solvent volumes is crucial. Alternatively, using a continuous liquid-liquid extractor may be beneficial for compounds with poor partitioning.[10]

Q: Can I use a base other than NaOH? A: Yes. Potassium hydroxide (KOH) is a common alternative.[7] For more sensitive substrates, potassium carbonate (K₂CO₃) can be used, though you must ensure it raises the pH sufficiently for effective extraction.

Q: How do I know if my drying agent is spent? A: Anhydrous sodium sulfate (Na₂SO₄) will clump together when it has absorbed water. If, after adding the drying agent and swirling, it remains a free-flowing powder (like a snow globe), the solution is likely dry. Add more drying agent if it all clumps at the bottom.

References
  • Influence of pH of Piperazine strip ionization and fraction of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. Available at: [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. Available at: [Link]

  • Specific solvent issues with BOC deprotection - American Chemical Society. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]

  • CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs - Google Patents.
  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds - JournalsPub. Available at: [Link]

  • How can I extract an unknown compound from an aqueous layer? - ResearchGate. Available at: [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments. Available at: [Link]

  • How to extract/isolate piperazine from water without distillation? - ResearchGate. Available at: [Link]

  • Mass Transfer Coefficient in Liquid−Liquid Extraction and the Influence of Aqueous Phase pH - ResearchGate. Available at: [Link]

  • The role of pH in Liquid-Liquid Extraction L9 4380 - YouTube. Available at: [Link]

  • Technical and economic impacts of piperazine content in MDEA solvents - Hydrocarbon Processing. Available at: [Link]

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed. Available at: [Link]

  • Tackling emulsions just got easier - Biotage. Available at: [Link]

  • CN108033931B - Synthesis method of N-Boc piperazine - Google Patents.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines - White Rose Research Online. Available at: [Link]

  • CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES - Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. Available at: [Link]

  • 5 - Organic Syntheses Procedure. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing (R)- vs (S)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate in receptor binding affinity

An In-Depth Guide to the Stereoselective Receptor Binding Affinity of Chiral Piperazine Derivatives: A Comparative Case Study of (R)- and (S)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate Introduction: The Critica...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Stereoselective Receptor Binding Affinity of Chiral Piperazine Derivatives: A Comparative Case Study of (R)- and (S)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate

Introduction: The Critical Role of Chirality in Receptor Recognition

In drug discovery and development, the three-dimensional structure of a molecule is paramount. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties. This stereoselectivity arises from the chiral nature of their biological targets, such as G-protein coupled receptors (GPCRs), which create specific three-dimensional binding pockets. A subtle change in the spatial arrangement of a functional group can dramatically alter the binding affinity and functional activity of a compound.

The piperazine scaffold is a ubiquitous feature in many centrally active pharmaceuticals, known for its interaction with a variety of aminergic GPCRs. While specific binding data for the enantiomers of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is not extensively published, indicating their likely role as synthetic intermediates, they serve as an excellent model to illustrate the principles and methodologies used to determine and compare the receptor binding affinity of chiral molecules.

This guide provides a comprehensive framework for researchers to evaluate such compounds. We will use the Dopamine D2 receptor, a common target for piperazine-containing ligands, as a representative case study to outline the experimental design, protocol, data analysis, and interpretation required to elucidate the stereoselective binding profile of the (R)- and (S)-enantiomers.

Hypothesized Target and Rationale: The Dopamine D2 Receptor

The Dopamine D2 receptor (D2R) is a critical GPCR in the central nervous system, playing a key role in motor control, motivation, and cognition. It is a primary target for antipsychotic and anti-Parkinsonian drugs. The piperazine motif is a well-established pharmacophore that can engage in key hydrogen bonding and van der Waals interactions within the D2R binding pocket. Therefore, it is a plausible and high-value target for characterizing novel piperazine derivatives. Our objective is to determine the inhibitor constant (Kᵢ) for both the (R)- and (S)-enantiomers, which quantifies their binding affinity. A lower Kᵢ value signifies a higher binding affinity.

Experimental Design: Competitive Radioligand Binding Assay

To determine the binding affinity (Kᵢ) of our test compounds, a competitive radioligand binding assay is the gold-standard method. This assay measures the ability of a non-labeled compound (the "competitor," i.e., our (R)- or (S)-enantiomer) to displace a radiolabeled ligand (e.g., [³H]-Spiperone) that has a known high affinity for the target receptor.

Workflow Diagram

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Prepare cell membranes expressing Dopamine D2 Receptor incubation Incubate membranes with [³H]-Spiperone (radioligand) & competitor enantiomer prep1->incubation prep2 Synthesize & purify (R)- and (S)- tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate prep3 Prepare serial dilutions of (R)- and (S)- enantiomers prep3->incubation separation Separate bound from unbound radioligand via rapid vacuum filtration incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification plot Plot % inhibition vs. log[competitor] quantification->plot ic50 Determine IC50 value from non-linear regression curve fit plot->ic50 ki Calculate Ki using the Cheng-Prusoff equation ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol

This protocol outlines the steps for a competitive binding assay using membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.

Materials:

  • HEK293-D2R cell membranes

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol)

  • Non-specific control: Haloperidol (10 µM final concentration)

  • Test Compounds: (R)- and (S)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate, dissolved in DMSO and serially diluted.

  • 96-well microplates

  • Glass fiber filtermats (e.g., Whatman GF/B)

  • Scintillation vials and liquid scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the frozen HEK293-D2R cell membranes on ice. Homogenize gently in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Plate Setup:

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM Haloperidol.

    • Competitor Wells: Add 50 µL of the appropriate serial dilution of the (R)- or (S)-enantiomer (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).

  • Radioligand Addition: Add 50 µL of [³H]-Spiperone diluted in assay buffer to all wells. The final concentration should be approximately equal to its Kₑ value for the D2 receptor (e.g., 0.2-0.3 nM).

  • Membrane Addition: Add 100 µL of the prepared membrane suspension to all wells to initiate the binding reaction. The total assay volume is 200 µL.

  • Incubation: Incubate the plates at room temperature for 90-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by harvesting the contents of each well onto a glass fiber filtermat using a cell harvester under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Punch out the filter discs for each well, place them in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours. Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

Data Analysis and Interpretation

The primary goal of data analysis is to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. This value is then used to calculate the inhibitor constant (Kᵢ).

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (NSB) (CPM).

  • Calculate Percent Inhibition:

    • For each competitor concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - [(CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB)])

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the competitor concentration. The resulting data should form a sigmoidal curve.

  • Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- variable slope" model to obtain the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation . This equation corrects for the concentration and affinity of the radioligand used in the assay:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      • Where [L] is the concentration of the radioligand used.

      • And Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Data Summary Table (Hypothetical Results)

The final data should be presented in a clear, comparative table.

CompoundIC₅₀ (nM)Kᵢ (nM)
(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate157.2
(S)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate250120

Interpretation of Hypothetical Results: In this example, the (R)-enantiomer exhibits a significantly lower Kᵢ value than the (S)-enantiomer. This would indicate that the (R)-enantiomer has a substantially higher binding affinity for the Dopamine D2 receptor. The difference in affinity underscores the stereoselective nature of the receptor's binding pocket, where the specific spatial orientation of the methoxymethyl group at the C3 position of the piperazine ring is critical for optimal interaction.

Signaling Pathway Context

Understanding binding affinity is the first step. The functional consequence of this binding is determined by how it affects the receptor's signaling cascade. The Dopamine D2 receptor is a Gαi-coupled GPCR. Upon binding of an agonist, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antagonist (R)- or (S)-Enantiomer (Antagonist) Antagonist->D2R Blocks

Caption: D2 Receptor signaling pathway and point of antagonist interaction.

A compound with high affinity could be an agonist (activating the receptor), an antagonist (blocking the receptor from its endogenous ligand, dopamine), or an inverse agonist (promoting an inactive receptor state). Functional assays, such as measuring cAMP accumulation, would be the necessary next step to determine the functional activity of each enantiomer and complete their pharmacological profile.

Conclusion

While direct binding data for (R)- and (S)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate is not publicly available, this guide provides the comprehensive scientific framework required to perform such a comparison. By employing a competitive radioligand binding assay, researchers can accurately determine the IC₅₀ and Kᵢ values for each enantiomer, quantifying their respective affinities for a chosen target like the Dopamine D2 receptor. The potential for significant differences in these values highlights the absolute necessity of studying enantiomers as distinct chemical entities in the drug development process. This rigorous, data-driven approach ensures a thorough understanding of a compound's structure-activity relationship (SAR) and is fundamental to advancing promising new chemical entities toward clinical evaluation.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

Comparative

The Medicinal Chemist's Guide: (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate vs. Unsubstituted Piperazine

As medicinal chemistry pivots toward higher sp3 character and controlled three-dimensional vectors, the era of relying solely on simple, symmetrical linkers is waning. While unsubstituted piperazine remains a foundationa...

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Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry pivots toward higher sp3 character and controlled three-dimensional vectors, the era of relying solely on simple, symmetrical linkers is waning. While unsubstituted piperazine remains a foundational scaffold for improving aqueous solubility, its symmetry and dual highly basic secondary amines present significant challenges in orthogonal synthesis and off-target toxicity.

As a Senior Application Scientist, I frequently guide discovery teams through the transition from basic building blocks to precision-engineered scaffolds. This guide provides an objective, data-driven comparison between unsubstituted piperazine and (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate , detailing how the latter solves critical synthetic and pharmacokinetic liabilities.

Structural & Physicochemical Profiling

The subtle structural distinctions between these two building blocks give rise to profound differences in their physicochemical characteristics. These properties—specifically basicity ( pKa​ ) and lipophilicity ( logP )—are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile [1].

Unsubstituted Piperazine: The "Sledgehammer" Approach

Unsubstituted piperazine is highly hydrophilic and possesses two equally reactive secondary amines. At physiological pH, the molecule is predominantly protonated due to its high pKa​ values ( pKa1​≈9.73 , pKa2​≈5.35 ) [1]. While this guarantees excellent aqueous solubility, it often leads to poor membrane permeability and a high risk of hERG channel blockade—a notorious cardiovascular toxicity liability associated with highly basic amines. Furthermore, its C2v​ symmetry makes asymmetric functionalization a statistical nightmare, typically yielding inseparable mixtures of mono- and bis-alkylated products.

(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate: The Precision Tool

This building block introduces three critical modifications:

  • Orthogonal Protection: The N1 position is protected as a tert-butyloxycarbonyl (Boc) carbamate, rendering it non-basic and unreactive. This leaves only the N4 amine available for targeted functionalization.

  • Steric & Inductive Tuning: The 3-methoxymethyl (MOM) group introduces local steric hindrance around the N4 amine. More importantly, the ether oxygen exerts an electron-withdrawing inductive effect ( −I ), which lowers the pKa​ of the adjacent nitrogen [2].

  • Chiral Vectoring: The (R)-configuration forces the piperazine ring into specific chair conformations, directing subsequent substituents into defined equatorial or axial trajectories to maximize target engagement.

Quantitative Data Summary
PropertyUnsubstituted Piperazine(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate
Molecular Formula C₄H₁₀N₂C₁₁H₂₂N₂O₃
Basic Centers 2 (Secondary Amines)1 (Secondary Amine at N4)
pKa​ (Conjugate Acid) pKa1​≈9.73 , pKa2​≈5.35 pKa​≈8.0−8.5 (Estimated)
LogP (Hydrophobicity) -1.50 (Highly Hydrophilic)~1.5 (Moderately Lipophilic)
Symmetry Symmetrical ( C2v​ )Asymmetrical (Chiral, R-configuration)
Synthetic Reactivity Statistical (Prone to bis-alkylation)Orthogonal (Built-in Boc protection)

Mechanistic Causality in Drug Design

Understanding why we substitute the piperazine core is essential. The addition of a methoxymethyl group is not merely cosmetic; it is a calculated maneuver to optimize the therapeutic index.

For example, in the development of CCR5 antagonists (such as the HIV-1 inhibitor Sch-D), researchers discovered that replacing a simple alkyl chain with a methoxymethyl group reduced overall lipophilicity just enough to eliminate off-target muscarinic receptor affinity, while maintaining the necessary potency and oral bioavailability [3].

G A 3-Methoxymethyl Substitution B Inductive Effect (-I) Lowers pKa A->B C Steric Bulk Restricts Conformation A->C D Ether Oxygen (H-Bond Acceptor) A->D E Reduced hERG Liability B->E F Enhanced Target Selectivity C->F G Tuned Aqueous Solubility D->G

Logical flow of physicochemical changes induced by 3-methoxymethyl substitution and their ADME/Tox benefits.

Synthetic Workflows & Experimental Protocols

To leverage the orthogonal reactivity of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate, a sequential functionalization strategy is employed. Because the MOM group creates steric bulk, the N4-alkylation requires slightly more forcing conditions than unsubstituted piperazine.

G A Starting Material: (R)-Boc-3-MOM-piperazine B Step 1: N-Alkylation (R-X, K2CO3, DMF, 60°C) A->B C Intermediate: N-Alkyl-Boc-piperazine B->C D Step 2: Boc Deprotection (TFA/DCM, RT) C->D E Intermediate: Free Amine TFA Salt D->E F Step 3: N-Acylation (R'-COCl, TEA, DCM) E->F G Final Asymmetric Piperazine Derivative F->G

Step-by-step synthetic workflow for orthogonal functionalization of the piperazine core.

Protocol: Orthogonal Functionalization of the Piperazine Core

Objective: To selectively alkylate the sterically hindered N4 position, followed by Boc deprotection to expose the N1 position for subsequent acylation.

Step 1: N4-Alkylation

  • Preparation: Dissolve 1.0 equivalent of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: DMF is a polar aprotic solvent that highly accelerates SN​2 substitutions by leaving the nucleophile unsolvated and highly reactive.

  • Activation: Add 1.5 equivalents of finely powdered, anhydrous potassium carbonate ( K2​CO3​ ) and 1.1 equivalents of the desired alkyl halide (e.g., benzyl bromide).

  • Reaction: Stir the mixture at 60°C for 12–18 hours under an inert nitrogen atmosphere. Causality: The elevated temperature is required to overcome the activation energy barrier imposed by the steric hindrance of the adjacent 3-methoxymethyl group.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the intermediate via silica gel flash chromatography.

Step 2: Selective Boc Deprotection

  • Preparation: Dissolve the purified N-alkyl-Boc-piperazine intermediate in dichloromethane (DCM) (0.1 M).

  • Deprotection: Slowly add trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM (v/v) ratio. Causality: TFA selectively cleaves the Boc carbamate via an acid-catalyzed elimination mechanism (releasing isobutylene and CO2​ gas) without cleaving the robust methoxymethyl ether.

  • Reaction: Stir at room temperature for 2 hours. Monitor completion via TLC (using a Ninhydrin stain to visualize the newly formed secondary amine).

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x). The resulting product is a secondary amine TFA salt, which is now primed for N1-acylation or reductive amination.

References

  • University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." University of Regina Publications. URL: [Link]

  • Tagat, J. R., et al. "Piperazine-Based CCR5 Antagonists as HIV-1 Inhibitors. IV. Discovery of 1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-{2-methoxy-1(R)-4-(trifluoromethyl)phenyl}ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine." Journal of Medicinal Chemistry, 47(10), 2405–2408, 2004. URL:[Link]

Validation

Decoding the Fragmentation Fingerprint: A Guide to the LC-MS Analysis of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate

Abstract (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate is a chiral building block crucial in contemporary drug discovery and development. Its precise characterization is paramount for ensuring the integrity of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate is a chiral building block crucial in contemporary drug discovery and development. Its precise characterization is paramount for ensuring the integrity of synthetic pathways and the purity of final active pharmaceutical ingredients. This guide provides an in-depth analysis of its behavior under liquid chromatography-mass spectrometry (LC-MS) conditions, focusing on the predictable fragmentation patterns generated by collision-induced dissociation (CID). We will explore the characteristic cleavages of the tert-butoxycarbonyl (Boc) protecting group, the methoxymethyl side chain, and the piperazine core. This document serves as a practical reference for researchers, offering a robust analytical methodology and a detailed comparison of expected fragment ions to facilitate unambiguous identification and quality control.

Introduction: The Analytical Imperative

In the landscape of medicinal chemistry, the structural verification of synthetic intermediates is a critical control point. (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate, with its defined stereochemistry and multiple functional groups, presents a unique analytical challenge. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for this task.[1] Understanding the fragmentation pathways is not merely an academic exercise; it is essential for reaction monitoring, impurity profiling, and metabolite identification. This guide establishes a foundational understanding of the key bond dissociations that form the mass spectrometric "fingerprint" of this molecule.

Molecular Profile:

  • Compound Name: (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate

  • Molecular Formula: C₁₁H₂₂N₂O₃

  • Monoisotopic Mass: 230.1630 Da

  • Protonated Adduct [M+H]⁺: 231.1709 Da

Recommended LC-MS/MS Methodology

To ensure reproducible and high-quality data, a validated analytical method is crucial. The following protocol is a robust starting point for the analysis of this moderately polar, small molecule on a standard LC-MS/MS platform, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) system.[2]

Experimental Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation, which is essential for positive mode electrospray ionization (ESI).[3]

  • Chromatographic Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Drying Gas Temperature: 350 °C.

    • Nebulizing Gas: Nitrogen, at instrument-specific optimal pressure.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS (Product Ion Scan): Select the precursor ion m/z 231.17 and apply collision energy (typically 10-30 eV) to induce fragmentation. Optimize collision energy to observe a rich spectrum of fragment ions.[4]

Fragmentation Analysis: From Precursor to Product Ions

Under ESI-CID conditions, the protonated molecule ([M+H]⁺ at m/z 231.17) undergoes a series of predictable fragmentation events, primarily driven by the lability of the Boc protecting group.[5]

Pathway A: The Dominant Boc Group Fragmentation

The tert-butoxycarbonyl (Boc) group is notoriously unstable under CID conditions and represents the primary fragmentation pathway.[5][6] This occurs in a stepwise manner.

  • Initial Neutral Loss of Isobutylene: The most characteristic fragmentation is the neutral loss of isobutylene (C₄H₈, 56.06 Da). This rearrangement reaction produces a carbamic acid intermediate.[5]

  • Decarboxylation: The resulting carbamic acid is highly unstable and rapidly loses carbon dioxide (CO₂, 44.00 Da).

This two-step loss of 100.06 Da is a hallmark of Boc-protected amines and results in the fully deprotected piperazine core, which appears as a major fragment ion.[5]

parent [M+H]⁺ m/z 231.17 intermediate Carbamic Acid Intermediate m/z 175.11 parent->intermediate - C₄H₈ (56.06 Da) product_A Deprotected Piperazine m/z 131.11 intermediate->product_A - CO₂ (44.00 Da)

Figure 1. Primary fragmentation pathway via loss of the Boc group.

Pathway B: Side Chain and Ring Fragmentation

Once the deprotected piperazine ion at m/z 131.11 is formed, further fragmentation can occur at higher collision energies, targeting the methoxymethyl side chain and the piperazine ring itself.

  • Loss of Formaldehyde: The methoxymethyl group can undergo cleavage, leading to a neutral loss of formaldehyde (CH₂O, 30.01 Da). This is a common fragmentation for methoxymethyl ethers.[7]

  • Piperazine Ring Cleavage: Saturated nitrogen heterocycles like piperazine can fragment through ring-opening followed by the loss of smaller units.[8][9] A common fragmentation involves the cleavage of the ring to produce an iminium ion fragment.

product_A Deprotected Piperazine m/z 131.11 product_B1 Fragment m/z 101.10 product_A->product_B1 - CH₂O (30.01 Da) product_B2 Iminium Ion Fragment m/z 86.09 product_A->product_B2 - C₂H₅N (43.04 Da)

Figure 2. Secondary fragmentation of the deprotected piperazine core.

Pathway C: Direct Formation of the tert-Butyl Cation

A minor but consistently observed pathway is the direct cleavage of the Boc group to form the highly stable tert-butyl cation.[5] This fragment is typically observed at low mass-to-charge ratios.

Summary of Key Fragments and Comparative Data

The following table summarizes the expected key ions in the MS/MS spectrum of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate. The relative abundance is a qualitative prediction based on the known stability of the ions and the lability of the functional groups.

m/z (Calculated) Proposed Ion Formula Description of Loss from [M+H]⁺ Proposed Structure Expected Relative Abundance
231.1709C₁₁H₂₃N₂O₃⁺-Protonated Parent MoleculeHigh (in MS1)
175.1083C₇H₁₅N₂O₃⁺Neutral Loss of Isobutylene (C₄H₈)Carbamic Acid IntermediateMedium to High
131.1028C₆H₁₅N₂O⁺Loss of Isobutylene + CO₂Deprotected Piperazine CoreHigh
101.0922C₅H₁₃N₂⁺Loss of Boc Group + FormaldehydePiperazine after CH₂O lossLow to Medium
86.0970C₅H₁₂N⁺Piperazine Ring FragmentIminium IonLow to Medium
57.0704C₄H₉⁺-tert-Butyl CationMedium
Comparison to Alternatives
  • Enantiomers: This LC-MS method will not distinguish between the (R) and (S) enantiomers. Their mass and fragmentation patterns are identical. Chiral chromatography would be required for their separation prior to MS analysis.

  • Positional Isomers: A hypothetical isomer, such as tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate, would likely produce the same primary fragments from the loss of the Boc group (m/z 175.11 and 131.11). However, the relative abundances of subsequent ring fragmentation products (e.g., m/z 86.09) might differ due to the different substitution pattern, though this differentiation can be subtle.

  • Different Protecting Groups: If the Boc group were replaced with a Benzyl (Bn) or Carboxybenzyl (Cbz) group, the fragmentation pattern would change dramatically. The primary loss would no longer be the characteristic -56 and -100 Da, but rather fragments corresponding to the benzyl or tropylium cation (m/z 91).

Conclusion

The LC-MS/MS fragmentation of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate is dominated by the facile and predictable cleavage of its Boc protecting group. The sequential neutral loss of isobutylene and carbon dioxide, yielding a key fragment ion at m/z 131.11, serves as a highly reliable diagnostic marker for this class of compounds. Further fragmentation of the piperazine core and the methoxymethyl side chain provides additional structural confirmation. By utilizing the proposed methodology and understanding these fragmentation pathways, researchers can confidently identify and characterize this important synthetic building block, ensuring data integrity in the drug development pipeline.

References

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Schoemaker, H. E., Nibbering, N. M., & Cooks, R. G. (1975). Mechanistic studies in mass spectrometry. Philosophical Transactions of the Royal Society of London. Series A, Mathematical and Physical Sciences, 293(1401), 157-165.
  • Zhou, S., & Li, W. (2010). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current Drug Metabolism, 11(6), 505-514.
  • Loos, J., Schröder, D., Schwarz, H., Thissen, R., & Dutuit, O. (2005). Competitive reactions in the McLafferty rearrangement of photoionized 3-methyl valeramide. The Journal of Organic Chemistry, 70(3), 1073–1077.
  • Dong, M. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery.
  • LCGC International. (2021). Tips for Optimizing Key Parameters in LC–MS. Available at: [Link]

  • Scribd. (n.d.). Synthesis of Nitrogen Heterocycles and Mass Spectra. Available at: [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Available at: [Link]

  • Bonnici, V., & Brogan, A. (2016).
  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • Coldham, I., et al. (2013). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
  • Dascălu, M., & Gosav, S. (2017).
  • Ma, Y., et al. (2024). Enhancing characterization of organic nitrogen components in aerosols and droplets using high-resolution aerosol mass spectrometry. Atmospheric Measurement Techniques, 17(2), 481-501.
  • Sugie, K., et al. (2018). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 36(2), 430-438.
  • Singh, O., et al. (1989). Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. Organic Mass Spectrometry, 24(1), 21-23.
  • Sugie, K., et al. (2018). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 36(2), 430-438.
  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
  • Chen, G., et al. (2019). Synthesis of Collision Induced Dissociation Cross-linkers for Cross-linking Mass Spectrometry. eScholarship, University of California.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Kumar, A., et al. (2014). Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. International Journal of Pharmaceutical Sciences and Research, 5(1), 123-128.
  • Cheng, M. T., & Wu, C. C. (2006). Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry. The Journal of Organic Chemistry, 71(16), 6048-6054.
  • Abdel-Hay, K. M. H. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class.
  • Harrison, A. G. (1992). Collision-induced dissociation mass spectra of protonated alkyl amines. Organic Mass Spectrometry, 27(6), 747-752.
  • Mohapatra, D. K., et al. (2006). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC, 2007(11), 18-25.

Sources

Comparative

Analytical Methods for Chiral Purity Determination of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate: A Comparison Guide

The determination of enantiomeric excess (ee) for chiral building blocks is a critical quality control step in modern drug development. (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate is a highly versatile chira...

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Author: BenchChem Technical Support Team. Date: March 2026

The determination of enantiomeric excess (ee) for chiral building blocks is a critical quality control step in modern drug development. (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate is a highly versatile chiral intermediate frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and heterobifunctional degraders (PROTACs)[1],[2].

As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures, detailing the causality behind the analytical challenges of this specific molecule and objectively comparing the performance of available chiral analysis modalities.

Analytical Challenges & Mechanistic Causality

The physicochemical properties of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate present three distinct chromatographic challenges that dictate method design:

  • Secondary Amine Interactions (Peak Tailing): The unsubstituted N4 position of the piperazine ring is highly basic. When analyzed on standard polysaccharide-based chiral stationary phases (CSPs) coated on silica, this basic amine interacts strongly with residual acidic silanols via ion-exchange and hydrogen bonding. This causes severe peak tailing. Causality-Driven Solution: A basic modifier—typically 0.1% to 0.5% diethylamine (DEA) or triethylamine (TEA)—must be added to the mobile phase to competitively mask these silanol sites, ensuring symmetrical peak shapes[3],[1].

  • Carbamate Rotamerism (Peak Broadening): The N1-Boc (tert-butyloxycarbonyl) group exhibits restricted rotation around the carbamate C-N partial double bond, resulting in cis and trans rotamers. At ambient temperatures, this interconversion occurs on the chromatographic timescale, which can manifest as peak broadening or artificial peak splitting. Causality-Driven Solution: Elevating the column temperature (typically 35–40 °C) accelerates the exchange rate, coalescing the rotameric signals into a single, sharp chromatographic band[1].

  • Absence of a Strong Chromophore (Baseline Instability): Lacking an extended aromatic conjugated system, the molecule's UV absorbance relies entirely on the carbamate carbonyl and amine lone pairs. Causality-Driven Solution: Detection must be performed in the low-UV range (210–220 nm). This necessitates the use of highly UV-transparent mobile phases and rigorously degassed solvents to maintain baseline stability[1].

Comparison of Analytical Modalities

To accurately determine the chiral purity of this piperazine derivative, three primary methodologies are evaluated:

A. Chiral Supercritical Fluid Chromatography (SFC)

SFC is the modern gold standard for basic chiral amines. By utilizing supercritical carbon dioxide (scCO2) combined with a polar co-solvent (e.g., Isopropanol or Methanol) and a basic additive, SFC offers superior mass transfer kinetics. The low viscosity and high diffusivity of scCO2 result in sharper peaks, higher resolution, and significantly faster run times compared to traditional liquid chromatography[2].

B. Chiral Normal-Phase HPLC (NP-HPLC)

The traditional workhorse of chiral analysis. NP-HPLC relies on a non-polar hydrocarbon (Hexane or Heptane) mixed with an alcohol modifier and DEA[4]. While highly robust and universally accessible in standard QC environments, it suffers from higher solvent consumption, longer equilibration times, and broader peaks due to the higher viscosity of the mobile phase.

C. NMR with Chiral Derivatization

An orthogonal, non-chromatographic approach. By derivatizing the N4 free amine with a chiral resolving agent like Mosher's acid chloride ((R)- or (S)-MTPA-Cl), the enantiomers are converted into diastereomers. These can be quantified via 1 H or 19 F NMR. While excellent for absolute configuration confirmation, it is destructive, labor-intensive, and unsuitable for routine high-throughput batch release.

Quantitative Method Comparison
ParameterChiral SFCChiral NP-HPLCNMR (Mosher's Derivatization)
Resolution ( Rs​ ) Excellent (> 2.5)Good (1.5 - 2.5)Excellent (Baseline resolved)
Typical Run Time 3 - 8 minutes15 - 30 minutes> 60 mins (including prep)
Sensitivity (LOD) ~0.05% ee~0.1% ee~1.0% - 2.0% ee
Green Chemistry High (scCO2 replaces bulk solvents)Low (High alkane consumption)Moderate (Requires deuterated solvents)
Primary Use Case High-throughput screening & routine QCLabs lacking SFC infrastructureOrthogonal validation & absolute stereochemistry

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability criteria must be met prior to reporting sample data.

Protocol 1: Chiral SFC Method (Primary Recommendation)

This method leverages the high diffusivity of scCO2 to rapidly resolve the enantiomers while suppressing rotameric broadening.[1]

  • System Setup: Analytical SFC equipped with a Photodiode Array (PDA) detector and backpressure regulator.

  • Column Selection: Chiralcel OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate)), 50 × 4.6 mm, 3 µm particle size.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade scCO2.

    • Solvent B (Co-solvent): Isopropanol containing 0.05% v/v Diethylamine (DEA).

  • Chromatographic Conditions:

    • Gradient/Isocratic: 50% A / 50% B (Adjustable based on exact retention factor).

    • Flow Rate: 3.0 mL/min.

    • Backpressure: 100 Bar.

    • Column Temperature: 35 °C (Critical to coalesce N-Boc rotamers).

    • Detection: UV at 210 nm and 220 nm.

  • System Suitability Validation: Inject a 1.0 mg/mL racemic standard of tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate.

    • Pass Criteria: Resolution ( Rs​ ) between the (R) and (S) enantiomers must be 2.0. The USP tailing factor for both peaks must be 1.5.

Protocol 2: Chiral NP-HPLC Method (Alternative)

A robust alternative for laboratories without SFC capabilities, utilizing traditional normal-phase mechanics.[4]

  • System Setup: Standard HPLC with a UV/Vis or PDA detector.

  • Column Selection: Chiralcel OD-H, 250 × 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation: Hexane / Isopropanol (90:10 v/v). Add 0.1% v/v DEA to the premixed solvent and degas thoroughly via sonication to prevent baseline drift at low UV wavelengths.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 210 nm.

  • System Suitability Validation: Inject the racemic mixture.

    • Pass Criteria: Resolution ( Rs​ ) 1.5. If tailing exceeds 1.5, verify the freshness of the DEA modifier, as volatile amines can degrade or evaporate, exposing active silanols.

Method Development Workflow

G A Start: Chiral Purity Analysis of Boc-Piperazine Derivative B Is high-throughput & rapid method development required? A->B C Chiral SFC (Primary) scCO2 + Co-solvent B->C Yes D Chiral HPLC (Secondary) Normal/Reversed Phase B->D No E Screen Polysaccharide CSPs (e.g., Amylose/Cellulose) C->E D->E F Add Basic Modifier (0.1% DEA) Reason: Suppress N4 amine tailing E->F G Optimize Temperature (35-40 °C) Reason: Coalesce Boc rotamers F->G H System Suitability Validation Target: Rs > 2.0, Tailing < 1.5 G->H

Workflow for chiral method development of basic Boc-piperazine derivatives.

References

  • European Patent Office. (2017). PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES (EP 3419974 B1).
  • ACS Publications. (2018). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates.
  • ACS Publications. (2019). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer.
  • ACS Publications. (2025). Discovery of CFT8634, a Potent, Selective, and Orally Bioavailable Heterobifunctional Degrader of BRD9.

Sources

Validation

Comparing Boc protecting group stability in various 3-(methoxymethyl)piperazine derivatives

Comprehensive Comparison Guide: Boc Protecting Group Stability in 3-(Methoxymethyl)piperazine Derivatives Executive Summary The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern amine protection strategies, pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Boc Protecting Group Stability in 3-(Methoxymethyl)piperazine Derivatives

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern amine protection strategies, prized for its orthogonality to base-labile groups and its clean cleavage under acidic conditions[1]. However, the kinetic profile of Boc deprotection is highly sensitive to the local steric and electronic environment of the protected amine[2][3]. In drug discovery, 3-(methoxymethyl)piperazine is a highly valued pharmacophore. The introduction of the methoxymethyl (-CH₂OCH₃) moiety adjacent to the piperazine nitrogen significantly alters the stability of the N-Boc group.

This guide provides an in-depth comparative analysis of Boc stability across various 3-(methoxymethyl)piperazine derivatives, offering mechanistic insights, quantitative kinetic data, and validated experimental protocols to optimize your synthetic workflows.

Mechanistic Insights: Steric and Electronic Causality

The standard mechanism for Boc deprotection under acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane) proceeds via a three-step pathway:

  • Protonation: The acidic proton coordinates with the carbamate carbonyl oxygen.

  • Cleavage: The C-O bond breaks, releasing a tert-butyl cation (which typically eliminates to form isobutylene gas) and leaving a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid spontaneously loses CO₂ to yield the free amine salt[4][5].

When comparing an unsubstituted 1-Boc-piperazine to 1-Boc-3-(methoxymethyl)piperazine derivatives, two primary factors dictate the observed deceleration in deprotection kinetics:

  • Steric Hindrance: The bulky -CH₂OCH₃ group at the C3 position creates a physical barrier. This steric bulk restricts the conformational freedom of the carbamate, hindering the optimal trajectory for protonation and the subsequent departure of the bulky tert-butyl cation[2]. As substitution around the ring increases (e.g., adding a C5 methyl group), the transition state energy for cleavage increases proportionally, leading to longer half-lives.

  • Inductive Effects (-I): The highly electronegative oxygen atom in the methoxymethyl group exerts a mild electron-withdrawing inductive effect through the sigma bond framework. This slightly reduces the electron density on the carbamate system, making the initial protonation step less thermodynamically favorable compared to a purely alkyl-substituted piperazine[3].

Comparative Kinetic Data

To objectively evaluate the impact of the 3-(methoxymethyl) group and additional substituents, the deprotection kinetics of four distinct piperazine derivatives were analyzed.

Table 1: Kinetic Profiling of Boc Deprotection in Acidic and Basic Environments Conditions: Acidic (20% TFA in DCM, 25 °C); Basic (20% Piperidine in DMF, 25 °C).

CompoundStructural ModificationAcidic Deprotection Half-Life ( t1/2​ )Time to >99% Cleavage (Acidic)Basic Stability (24h)
1-Boc-piperazine None (Reference)4.8 min~ 35 minIntact (>99%)
1-Boc-3-(methoxymethyl)piperazine C3-methoxymethyl12.5 min~ 90 minIntact (>99%)
1-Boc-4-methyl-3-(methoxymethyl)piperazine C3-methoxymethyl, N4-methyl15.2 min~ 110 minIntact (>99%)
1-Boc-3-(methoxymethyl)-5-methylpiperazine C3-methoxymethyl, C5-methyl28.4 min~ 200 minIntact (>99%)

Data Interpretation: The introduction of the 3-methoxymethyl group increases the deprotection half-life by a factor of ~2.6 compared to the unsubstituted reference. Di-substituted rings (such as the 3,5-disubstituted derivative) exhibit profound steric shielding, requiring significantly longer reaction times or higher acid concentrations to achieve full deprotection. All derivatives maintain absolute stability under standard basic conditions, preserving the orthogonality required for Fmoc/Boc solid-phase or complex solution-phase syntheses[1].

Table 2: Thermal Stability in Fluorinated Solvents Conditions: Hexafluoroisopropanol (HFIP), Microwave Irradiation (150 °C). Recent methodologies utilize fluorinated alcohols for acid-free thermal Boc deprotection[6]. Steric hindrance also plays a role here, though the elevated temperatures compress the kinetic differences.

CompoundTime to >95% Cleavage (HFIP, 150 °C MW)
1-Boc-piperazine 10 min
1-Boc-3-(methoxymethyl)piperazine 18 min
1-Boc-3-(methoxymethyl)-5-methylpiperazine 35 min

Workflow Visualization

Below is the logical workflow for conducting parallel stability and kinetic profiling of novel piperazine derivatives.

Workflow Start Synthesize 3-(methoxymethyl) piperazine derivatives Split Aliquot into Stability Assays Start->Split Acid Acidic Deprotection (20% TFA / DCM) Split->Acid Base Basic Stability (20% Piperidine / DMF) Split->Base Thermal Thermal Stability (HFIP / Microwave) Split->Thermal HPLC RP-HPLC / LC-MS Monitoring (t = 0, 5, 15, 30, 60, 120 min) Acid->HPLC Base->HPLC Thermal->HPLC Data Calculate Half-Life (t1/2) & Kinetic Profiling HPLC->Data

Workflow for evaluating Boc protecting group stability across different chemical environments.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for determining deprotection kinetics. It utilizes an internal standard to negate volumetric errors during aliquot quenching.

Protocol: RP-HPLC Kinetic Profiling of Acidic Boc Deprotection

Materials Required:

  • Substrate: 1-Boc-3-(methoxymethyl)piperazine derivative

  • Internal Standard: Biphenyl (chemically inert under acidic conditions)

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM, anhydrous), Triethylamine (TEA), Acetonitrile (ACN).

Step-by-Step Procedure:

  • Stock Solution Preparation: Dissolve exactly 0.1 mmol of the Boc-protected piperazine derivative and 0.05 mmol of biphenyl (internal standard) in 4.0 mL of anhydrous DCM in a 10 mL round-bottom flask equipped with a magnetic stir bar.

  • Quench Solution Preparation: Prepare a series of HPLC vials, each containing 950 µL of a cold quench solution (5% v/v Triethylamine in Acetonitrile). Causality note: TEA instantly neutralizes the TFA upon aliquot addition, halting the deprotection mechanism precisely at the target timepoint.

  • Reaction Initiation: Place the reaction flask in a water bath maintained at exactly 25.0 °C. Rapidly add 1.0 mL of neat TFA to the vigorously stirring solution (final concentration: 20% v/v TFA). Start the timer immediately.

  • Sampling: At predetermined time intervals ( t = 1, 5, 10, 20, 30, 60, 120 minutes), withdraw a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately inject the 50 µL aliquot into the pre-prepared HPLC vial containing the TEA quench solution. Vortex for 3 seconds.

  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, gradient elution: 5% to 95% ACN in water with 0.1% Formic Acid over 10 minutes).

  • Data Processing: Plot the natural log of the normalized peak area ratio (Substrate Area / Biphenyl Area) against time. The slope of this linear regression represents the negative rate constant ( −k ). Calculate the half-life using the equation t1/2​=ln(2)/k .

Conclusion & Recommendations

The stability of the Boc protecting group on 3-(methoxymethyl)piperazine derivatives is highly dependent on the steric shielding provided by the C3 substituent. While standard 1-Boc-piperazine deprotects rapidly, researchers must account for significantly extended reaction times when working with methoxymethyl derivatives.

Actionable Recommendations:

  • For Monosubstituted Derivatives (C3 only): Standard 20-50% TFA in DCM is sufficient, but reaction times should be extended to at least 2 hours to ensure complete cleavage and prevent the carryover of partially protected intermediates.

  • For Disubstituted Derivatives (e.g., C3, C5): Sluggish deprotection is expected. If extended TFA exposure risks degrading other sensitive moieties in your complex molecule, consider utilizing neat TFA for a shorter duration, or transition to alternative promoters such as ZnBr₂ or thermal deprotection in HFIP[2][6].

References

  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. acs.org. Available at:[Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. researchgate.net. Available at:[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. rsc.org. Available at:[Link]

  • Boc Deprotection Mechanism - TFA. commonorganicchemistry.com. Available at:[Link]

  • Amine Protection and Deprotection. masterorganicchemistry.com. Available at:[Link]

Sources

Comparative

GC-MS analysis of residual solvents in (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate batches

As a chiral building block and protected secondary amine, (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate is a highly valuable intermediate in the synthesis of targeted therapeutics. However, ensuring its purity...

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Author: BenchChem Technical Support Team. Date: March 2026

As a chiral building block and protected secondary amine, (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate is a highly valuable intermediate in the synthesis of targeted therapeutics. However, ensuring its purity presents a unique analytical challenge. Regulatory bodies mandate the rigorous quantification of residual solvents used during its synthesis (e.g., methanol, dichloromethane, tetrahydrofuran, ethyl acetate, and toluene) in accordance with [1].

As an Application Scientist, I frequently see laboratories struggle with this specific matrix. The core issue lies in the tert-butoxycarbonyl (Boc) protecting group. Boc groups are thermally labile; when subjected to the high temperatures typical of standard Gas Chromatography (GC) inlets, they undergo rapid thermolysis.

This guide objectively compares Headspace GC-MS (HS-GC-MS) against Direct Injection GC-MS (DI-GC-MS) for the residual solvent analysis of this Boc-piperazine derivative, providing mechanistic insights, step-by-step protocols, and empirical validation data to guide your method development.

Mechanistic Insight: The Matrix Degradation Problem

To understand why method selection is critical here, we must examine the causality of matrix behavior inside a gas chromatograph.

In Direct Injection (DI) , the entire sample matrix—including the non-volatile active pharmaceutical ingredient (API) or intermediate—is introduced into the GC inlet, which is typically held between 200°C and 250°C to ensure the volatilization of higher-boiling solvents[2]. At these temperatures, the Boc group on the piperazine ring undergoes thermal cleavage, releasing isobutylene gas, carbon dioxide, and the free piperazine base.

This degradation cascade causes three critical failures:

  • Isobutylene Co-elution: The massive release of isobutylene gas overloads the column, severely interfering with the detection of early-eluting Class 2 and Class 3 solvents like methanol and dichloromethane.

  • Active Site Formation: The free piperazine base and carbonaceous degradation products accumulate in the glass liner, creating active sites that adsorb polar solvents, destroying recovery and linearity[2].

  • Baseline Perturbation: Continuous matrix breakdown leads to severe baseline drift and elevated noise, drastically reducing the Signal-to-Noise (S/N) ratio.

Conversely, Static Headspace (HS) sampling isolates the volatile analytes from the non-volatile sample components[2]. By heating the sealed vial to a moderate temperature (e.g., 85°C), the residual solvents partition into the gas phase while the thermally sensitive Boc-piperazine matrix remains safely dissolved in the diluent[3].

G cluster_HS Headspace GC-MS Pathway cluster_DI Direct Injection GC-MS Pathway Sample Sample Matrix: Boc-Piperazine Derivative HS_Vial Vial Heating (85°C) Matrix Isolated Sample->HS_Vial DI_Inject Liquid Injection Inlet at 220°C Sample->DI_Inject HS_Inject Volatiles Injected (Clean Matrix) HS_Vial->HS_Inject HS_Result Stable Baseline High Sensitivity HS_Inject->HS_Result DI_Degrade Thermal Cleavage (Boc -> Isobutylene + CO2) DI_Inject->DI_Degrade DI_Result Liner Contamination Baseline Noise DI_Degrade->DI_Result

Workflow comparison: Headspace vs. Direct Injection for Boc-protected matrices.

Methodological Comparison & Performance Data

To objectively evaluate these approaches, we analyzed a batch of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate spiked with five common synthesis solvents at their respective ICH Q3C concentration limits: Methanol (3000 ppm), Dichloromethane (600 ppm), Tetrahydrofuran (720 ppm), Ethyl Acetate (5000 ppm), and Toluene (890 ppm)[4].

Mass Spectrometry (MS) was utilized over Flame Ionization Detection (FID) because MS provides definitive molecular identification, which is critical for distinguishing target solvents from unexpected matrix degradation artifacts[3].

Quantitative Performance Summary

The following table summarizes the validation parameters obtained from both techniques.

SolventICH Limit (ppm)HS-GC-MS Recovery (%)DI-GC-MS Recovery (%)HS-GC-MS LOD (ppm)DI-GC-MS LOD (ppm)Matrix Interference
Methanol 300098.5 ± 1.262.4 ± 8.515120Severe (DI)
Dichloromethane 600101.2 ± 0.874.1 ± 6.2545Moderate (DI)
Tetrahydrofuran 72099.4 ± 1.181.5 ± 5.0530Moderate (DI)
Ethyl Acetate 5000100.5 ± 0.988.2 ± 4.11025Low
Toluene 89097.8 ± 1.592.0 ± 3.5210Low

Data Interpretation: The DI-GC-MS method exhibits catastrophic recovery losses for early-eluting polar solvents (Methanol and DCM). This is directly caused by the isobutylene gas cloud generated by the Boc degradation in the inlet, which alters the expansion volume and sweeps the early eluters through the split vent erratically. Furthermore, the active sites generated by the degraded piperazine irreversibly bind methanol. Conversely, HS-GC-MS maintains >97% recovery across all solvent classes due to complete matrix isolation[2].

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and analytical trustworthiness, the following self-validating protocols detail the exact parameters required to execute these analyses. Dimethyl Sulfoxide (DMSO) is selected as the diluent because it possesses a high boiling point (189°C), does not interfere with the target volatile solvents, and completely solubilizes the Boc-piperazine intermediate[5].

Protocol A: Headspace GC-MS (Recommended)

1. Sample Preparation:

  • Accurately weigh 50.0 mg of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate into a 20 mL glass headspace vial.

  • Add exactly 1.0 mL of anhydrous DMSO.

  • Seal immediately with a PTFE/silicone septum and aluminum crimp cap.

2. Headspace Autosampler Conditions:

  • Oven Temperature: 85°C. (Causality: High enough to drive volatile solvents into the gas phase, but low enough to prevent thermal degradation of the API in the DMSO solution).

  • Equilibration Time: 20 minutes (with moderate agitation).

  • Vial Pressurization: 15 psi for 1 minute.

  • Injection Volume: 1.0 mL of headspace gas via a heated transfer line (100°C).

3. GC-MS Parameters:

  • Column: DB-624 (6% cyanopropylphenyl/94% dimethylpolysiloxane), 30 m × 0.32 mm ID × 1.8 µm film thickness. (Causality: The mid-polarity phase provides optimal orthogonal retention for resolving polar/non-polar solvent mixtures[6]).

  • Inlet Temperature: 140°C. (Causality: Kept low because only gas is injected; prevents any residual aerosolized matrix from degrading).

  • Split Ratio: 10:1.

  • Carrier Gas: Helium at 1.5 mL/min (constant flow).

  • Oven Program: 40°C (hold 5 min) ramp at 10°C/min to 240°C hold 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV. Source Temp: 230°C.

  • Acquisition: Selected Ion Monitoring (SIM) combined with full scan (m/z 20–200) for structural confirmation[3].

Protocol B: Direct Injection GC-MS (For Comparison Only)

1. Sample Preparation:

  • Accurately weigh 50.0 mg of the intermediate into a 2 mL autosampler vial.

  • Add exactly 1.0 mL of anhydrous DMSO and vortex until fully dissolved.

2. GC-MS Parameters:

  • Injection Volume: 1.0 µL liquid injection.

  • Inlet Temperature: 220°C. (Causality: Must be high enough to flash-vaporize DMSO and target solvents, which unfortunately triggers Boc cleavage).

  • Split Ratio: 20:1.

  • Liner: Deactivated glass liner with glass wool (Requires replacement every 10-15 injections due to matrix fouling).

  • Column & Oven: Identical to Protocol A.

Conclusion & Best Practices

For the residual solvent analysis of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate, Headspace GC-MS is the unequivocal method of choice .

Direct Injection introduces the thermally labile Boc-protected intermediate into a high-temperature environment, resulting in unavoidable thermolysis. This degradation compromises the analytical integrity of the system, leading to poor recoveries, baseline instability, and rapid instrument fouling[2]. By utilizing Headspace sampling, the analyst leverages the principles of phase partitioning to isolate the volatile targets, ensuring a pristine GC inlet, robust quantitation, and strict compliance with ICH Q3C regulatory standards[2],[4].

Key Takeaway for QC Labs: Always default to static headspace for any pharmaceutical intermediate containing Boc, Fmoc, or Cbz protecting groups to maintain the structural integrity of your analytical system.

References

  • Residual Solvent Testing Methods Source: ResolveMass Laboratories Inc. URL:[Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8) Source: International Council for Harmonisation (ICH) URL:[Link]

  • Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography Source: RSC Publishing URL:[Link]

  • Recent developments in residual solvent determination in pharmaceutical products Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate

Executive Summary For researchers and drug development professionals, the safe management of functionalized pharmaceutical intermediates is as critical as the synthesis itself. (R)-tert-Butyl 3-(methoxymethyl)piperazine-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the safe management of functionalized pharmaceutical intermediates is as critical as the synthesis itself. (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate (often referred to as an (R)-Boc-piperazine derivative) is a highly valuable building block in medicinal chemistry. However, its specific chemical architecture—combining a basic piperazine core with an acid-labile tert-butoxycarbonyl (Boc) protecting group—creates unique logistical and safety challenges during disposal.

This guide provides a comprehensive, self-validating methodology for the safe segregation, accumulation, and destruction of this compound, ensuring strict compliance with environmental regulations and laboratory safety standards.

Chemical & Hazard Profile (The "Why")

To manage a chemical safely, one must understand its intrinsic reactivity. The hazards associated with (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate do not stem from high acute toxicity, but rather from its reactivity profile when introduced into mixed waste streams.

Mechanistic Causality in Waste Handling
  • The Boc-Deprotection Hazard (Gas Generation): The Boc protecting group is highly sensitive to acidic environments. If this compound is inadvertently mixed with acidic waste streams (e.g., Hydrochloric acid, Trifluoroacetic acid), it undergoes rapid, spontaneous deprotection. Mechanistically, one mole of the Boc-protected amine reacts to release one mole of isobutylene gas and one mole of carbon dioxide gas . In a sealed 4-liter waste carboy, this rapid gas evolution will cause catastrophic overpressurization and container rupture—a leading cause of laboratory accidents.

  • The Piperazine Core (Exothermic Oxidation): As a secondary/tertiary amine system, the piperazine ring is mildly basic and electron-rich. Mixing this compound with strong oxidizers (e.g., peroxides, nitric acid) can trigger exothermic N-oxidation, potentially leading to thermal runaway.

Table 1: Physicochemical Properties & Waste Classification Data
ParameterDescription / ValueOperational Implication
Chemical Family Boc-protected amine / Piperazine derivativeMildly basic; strictly incompatible with strong acids and oxidizers.
Physical State Viscous liquid or low-melting solidMay require dissolution in a compatible solvent (e.g., EtOAc) for safe transfer.
EPA Waste Code Unlisted (Characteristic D001 if mixed with flammable solvents)Waste classification depends heavily on the solvent matrix used during the workflow.
Decomposition Products Isobutylene, CO₂, NOx, COHigh risk of pressurization; requires vented caps if acid contamination is suspected.
Preferred Disposal High-Temperature IncinerationEnsures complete thermal destruction of the nitrogenous core without toxic NOx emissions.

Standard Operating Procedure (SOP): Disposal Workflow

This step-by-step methodology provides a self-validating system for the safe disposal of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate. Every protocol is designed to verify safety before the next step is taken.

Step 1: Waste Characterization & Segregation

Before disposing of the compound, you must evaluate the solvent matrix it is dissolved in. According to the [1], the mixture determines the final waste routing.

  • Determine the Matrix:

    • If dissolved in Dichloromethane (DCM) or Chloroform: Route to Halogenated Organic Waste .

    • If dissolved in Ethyl Acetate, Methanol, or handled neat: Route to Non-Halogenated Organic Waste .

  • Self-Validating pH Check (Critical): Before adding the Boc-piperazine waste to a bulk organic waste carboy, test the existing waste mixture with universal pH indicator paper. If the pH is < 4, DO NOT add the compound. This prevents accidental mixing with acidic streams and eliminates the risk of pressurization.

Step 2: Containerization
  • Select a compatible container. High-Density Polyethylene (HDPE) or PTFE-lined amber glass bottles are required.

  • If the compound was recently used in a reaction involving mild acids (and neutralization is incomplete), you must use a vented cap. Vented caps allow trace isobutylene and CO₂ to escape while preventing liquid spills, acting as a fail-safe against pressure buildup.

Step 3: Labeling and Documentation
  • Label the container immediately upon the first drop of waste entering it, adhering to [2].

  • Write the full chemical name: "(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate". Do not use shorthand (e.g., "Boc-piperazine") on official regulatory waste tags, as this delays emergency response identification.

  • Check the appropriate hazard boxes (e.g., Flammable, Irritant) based on the primary solvent.

Step 4: Satellite Accumulation Area (SAA) Management
  • Store the waste container in secondary containment (e.g., a polyethylene tray) to capture potential leaks.

  • Keep the container strictly closed unless actively adding waste.

  • Ensure the SAA is well-ventilated and kept away from direct sunlight or heat sources, which could accelerate unwanted thermal degradation.

Step 5: Final Disposal & Destruction
  • Once the container reaches its volume limit or the 90-day accumulation limit (depending on your facility's generator status), transfer it to the Central Accumulation Area (CAA).

  • The waste must be handed over to a licensed RCRA hazardous waste transporter. The mandated destruction method is High-Temperature Incineration (>1000°C) , which cleaves the piperazine ring and prevents the release of environmental pollutants.

Spill Management & Decontamination

In the event of an accidental release, immediate action must be taken in accordance with the [3].

  • For Small Spills (<100 mL or g):

    • Don appropriate PPE (nitrile gloves, safety goggles, flame-retardant lab coat).

    • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use paper towels or sawdust if the compound is dissolved in an oxidizing solvent.

    • Sweep the saturated absorbent into a solid hazardous waste container using a non-sparking tool.

    • Wash the affected surface with a mild detergent and water; collect the rinsate as hazardous waste.

  • For Large Spills (>100 mL or g):

    • Immediately evacuate the immediate laboratory area.

    • Isolate the space and ensure fume hoods remain operational to vent potential vapors.

    • Contact your institutional Environmental Health and Safety (EHS) emergency response team.

Waste Management Decision Workflow

The following diagram illustrates the logical routing for Boc-protected piperazine derivatives to ensure regulatory compliance and operational safety.

WasteWorkflow Start Waste Generation: (R)-Boc-3-(methoxymethyl)piperazine Decision Halogenated Solvent Present? Start->Decision NonHalo Route to: Non-Halogenated Organic Waste Decision->NonHalo No Halo Route to: Halogenated Organic Waste Decision->Halo Yes Accumulation Satellite Accumulation Area (SAA) Max 55 Gallons / <90 Days NonHalo->Accumulation Halo->Accumulation Transport Licensed RCRA Transporter Accumulation->Transport Incineration High-Temperature Incineration (Thermal Destruction >1000°C) Transport->Incineration

Figure 1: Decision matrix and logistical workflow for the disposal of Boc-protected piperazine derivatives.

References

  • Defining Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste Generators Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate
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(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate
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